Head-to-Head NCI-60 Comparison: 7,8-Dimethoxy Amide (30) vs. Non-Methoxylated Amide (29)
The 4-phenylthiazol-2-yl amide of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (compound 30) was tested alongside its direct structural analog lacking the 7,8-dimethoxy groups (compound 29) in the NCI-60 one-dose primary anticancer screen at 10⁻⁵ M. Compound 30 achieved a mean growth percent (GPmean) of 23.84% across approximately 60 cell lines, indicating potent and broad cytotoxicity, with individual GP values as low as −70.76% (CAKI-1, Renal Cancer). In contrast, compound 29 showed a GPmean of 98.97%, demonstrating essentially no anticancer effect . This 75-percentage-point difference in mean growth inhibition establishes that the 7,8-dimethoxy substitution is indispensable for anticancer activity within this chemotype.
| Evidence Dimension | Mean growth percent (GPmean) in NCI-60 one-dose screen at 10⁻⁵ M |
|---|---|
| Target Compound Data | GPmean = 23.84% (compound 30); most sensitive: CAKI-1 Renal Cancer GP = −70.76%, OVCAR-3 Ovarian Cancer GP = −67.02%, UO-31 Renal Cancer GP = −65.51% |
| Comparator Or Baseline | Compound 29 (1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide, no 7,8-dimethoxy): GPmean = 98.97% |
| Quantified Difference | ΔGPmean ≈ 75 percentage points; compound 30 is cytotoxic (GP ≪ 100%), compound 29 is inactive (GP ≈ 100%) |
| Conditions | NCI-60 human tumor cell line panel; one-dose primary assay at 10⁻⁵ M; SRB protein assay readout after 48 h incubation |
Why This Matters
This comparison proves that procurement of the non-methoxylated isothiochromene-3-carboxylic acid will not yield active amide derivatives, making the 7,8-dimethoxy compound the only viable starting material for this active series.
- [1] Kaminskyy D, Kryshchyshyn A, Nektegayev I, Vasylenko O, Grellier P, Lesyk R. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. Eur J Med Chem. 2014;75:57-66. doi:10.1016/j.ejmech.2014.01.028 View Source
